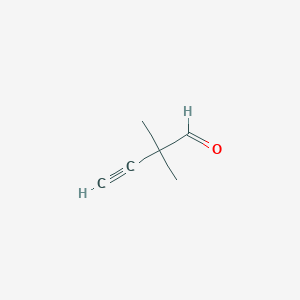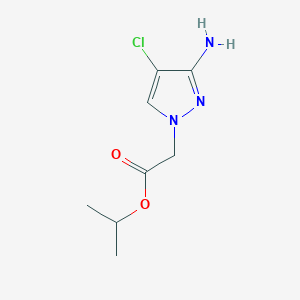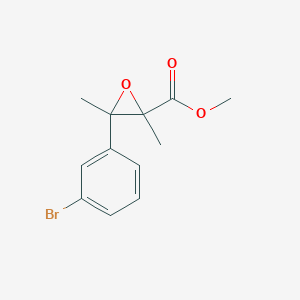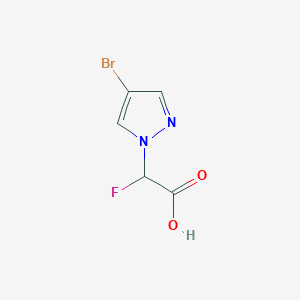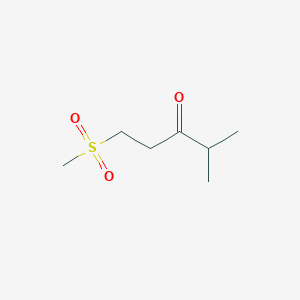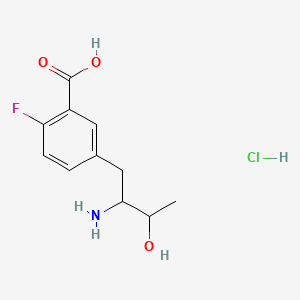
1-(4-Methoxythiophen-3-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxythiophen-3-yl)methanamine hydrochloride is an organic compound that belongs to the class of methanamine derivatives. It is characterized by the presence of a methoxy group attached to a thiophene ring, which is further connected to a methanamine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxythiophen-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors such as 1,4-diketones with sulfur sources under acidic conditions.
Amination: The final step involves the introduction of the methanamine group. This can be done by reacting the methoxylated thiophene with formaldehyde and ammonium chloride, followed by reduction with a suitable reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Thiophene Derivatives: Using large reactors to synthesize thiophene derivatives.
Methoxylation in Continuous Flow Reactors: Ensuring efficient and consistent introduction of the methoxy group.
Amination and Purification: Large-scale amination followed by purification using crystallization or chromatography techniques to obtain the hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methoxythiophen-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methoxy-substituted thiophene aldehydes or acids.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted thiophene derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxythiophen-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxythiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to neurotransmission and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Methoxyphenyl)methanamine hydrochloride
- 1-(4-Methoxythiophen-2-yl)methanamine hydrochloride
- 1-(4-Methylthiophen-3-yl)methanamine hydrochloride
Uniqueness
1-(4-Methoxythiophen-3-yl)methanamine hydrochloride is unique due to the presence of the methoxy group on the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C6H10ClNOS |
|---|---|
Molekulargewicht |
179.67 g/mol |
IUPAC-Name |
(4-methoxythiophen-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H9NOS.ClH/c1-8-6-4-9-3-5(6)2-7;/h3-4H,2,7H2,1H3;1H |
InChI-Schlüssel |
BQGUFFOTMWZUDE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CSC=C1CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


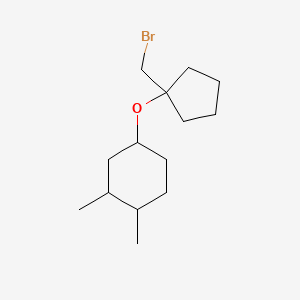
![1-{7-Azabicyclo[2.2.1]heptan-7-yl}prop-2-en-1-one](/img/structure/B13472908.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid](/img/structure/B13472920.png)

![rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B13472932.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(5-chlorothiophen-3-yl)propanoic acid](/img/structure/B13472940.png)
